molecular formula C14H13BO2 B8805287 2,2-Diphenylvinylboronic acid CAS No. 474688-72-7

2,2-Diphenylvinylboronic acid

Cat. No. B8805287
M. Wt: 224.06 g/mol
InChI Key: VAKKDBBXNSOJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenylvinylboronic acid is a useful research compound. Its molecular formula is C14H13BO2 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Diphenylvinylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenylvinylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

474688-72-7

Product Name

2,2-Diphenylvinylboronic acid

Molecular Formula

C14H13BO2

Molecular Weight

224.06 g/mol

IUPAC Name

2,2-diphenylethenylboronic acid

InChI

InChI=1S/C14H13BO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,16-17H

InChI Key

VAKKDBBXNSOJMK-UHFFFAOYSA-N

Canonical SMILES

B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium in hexane (2.5 M, 20 mL) was added slowly under nitrogen to a stirred solution of 2,2-diphenylvinyl bromide (6.50 g, 25.1 mmol) in THF (40 mL) at −78° C. and then the mixture was stirred further for 1 h. n-Butyl borate (15 mL, 55.5 mmol) was added at −78° C. before the mixture was warmed slowly to room temperature and stirred overnight. Water (50 mL) was added, followed by conc. HCl (100 mL) to acidify the mixture, which was then stirred for 3 h. The reaction mixture was extracted with EtOAc and the combined organic phases were dried over MgSO4. Concentration under reduced pressure gave 2,2-diphenylvinyl boronic acid, which, without further purification, was reacted with pinacol (4.25 g, 36.0 mmol) in toluene under reflux for 2 h to effect condensation by the azeotropic removal of the water formed. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography (hexanes/CH2Cl2=1/1) to afford C (4.10 g, 53%) as transparent liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
n-Butyl borate
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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